molecular formula C7H16N2 B14871483 N1,N2-dimethylcyclopentane-1,2-diamine

N1,N2-dimethylcyclopentane-1,2-diamine

Cat. No.: B14871483
M. Wt: 128.22 g/mol
InChI Key: BLAIRNNBMSDUQN-UHFFFAOYSA-N
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Description

N1,N2-dimethylcyclopentane-1,2-diamine is an organic compound with the molecular formula C7H16N2. It is a secondary amine with two methyl groups attached to the nitrogen atoms in a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-dimethylcyclopentane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N1,N2-dimethylcyclopentane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and substituted cyclopentane derivatives .

Scientific Research Applications

N1,N2-dimethylcyclopentane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N1,N2-dimethylcyclopentane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s amine groups can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    N,N’-dimethyl-1,2-cyclohexanediamine: Similar in structure but with a cyclohexane ring instead of a cyclopentane ring.

    N,N’-dimethylethylenediamine: Contains an ethylene backbone instead of a cyclopentane ring.

    N,N’-dimethyl-1,2-diaminocyclohexane: Another variant with a cyclohexane ring

Uniqueness

N1,N2-dimethylcyclopentane-1,2-diamine is unique due to its cyclopentane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific molecular interactions .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

1-N,2-N-dimethylcyclopentane-1,2-diamine

InChI

InChI=1S/C7H16N2/c1-8-6-4-3-5-7(6)9-2/h6-9H,3-5H2,1-2H3

InChI Key

BLAIRNNBMSDUQN-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC1NC

Origin of Product

United States

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